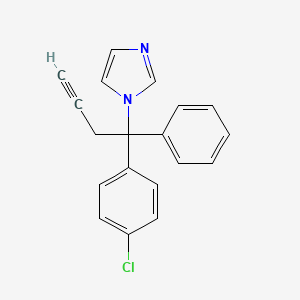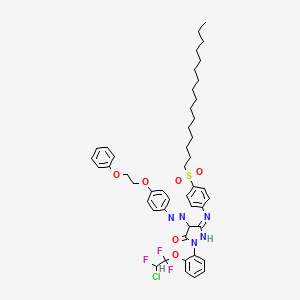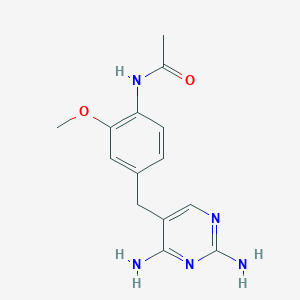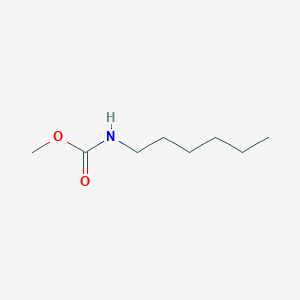
1-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a 4-chlorophenyl group, a phenyl group, and a but-3-yn-1-yl group attached to an imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole typically involves multi-step reactions. One common method includes the following steps:
Formation of the Alkyne Intermediate: The synthesis begins with the preparation of the alkyne intermediate by reacting 4-chlorobenzyl chloride with phenylacetylene in the presence of a base such as potassium carbonate.
Coupling with Imidazole: The alkyne intermediate is then coupled with imidazole using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an anticonvulsant and anticancer agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol: Another imidazole derivative with similar biological activities.
1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone: Known for its antifungal properties.
1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)propane: Studied for its potential use in treating infections.
Uniqueness
1-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole is unique due to its specific structural features, which contribute to its distinct biological activities and chemical reactivity. The presence of the but-3-yn-1-yl group and the combination of phenyl and 4-chlorophenyl groups make it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
88557-56-6 |
|---|---|
Molekularformel |
C19H15ClN2 |
Molekulargewicht |
306.8 g/mol |
IUPAC-Name |
1-[1-(4-chlorophenyl)-1-phenylbut-3-ynyl]imidazole |
InChI |
InChI=1S/C19H15ClN2/c1-2-12-19(22-14-13-21-15-22,16-6-4-3-5-7-16)17-8-10-18(20)11-9-17/h1,3-11,13-15H,12H2 |
InChI-Schlüssel |
SHCPCTOVELBTBU-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)N3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B12920029.png)

![6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine](/img/structure/B12920039.png)









![2,3-Dihydro-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one](/img/structure/B12920100.png)

